Hept-3-en-2-one
Overview
Description
Hept-3-en-2-one is a natural product found in Mentha spicata with data available.
Scientific Research Applications
1. Enzymatic Kinetic Resolution in Industry
Hept-3-en-2-one, specifically in the form of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), is utilized in enzymatic kinetic resolution processes. γ-Lactamases catalyze this resolution, producing optically pure enantiomers and hydrolytic products. These products are key intermediates in developing carbocyclic nucleoside medicines, including FDA-approved drugs like peramivir and abacavir. This application is crucial in the healthcare industry, leading to significant advancements in enzymatic strategies using γ-lactamases (Zhu & Zheng, 2018).
2. Synthesis of N-Substituted γ-Lactams
A practical and efficient enzymatic process has been developed for the enantioselective resolution of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one, using commercially available hydrolytic enzymes. This process is significant for preparing enantiomerically pure N-substituted γ-lactams, demonstrating the compound's versatility in synthesis applications (Mahmoudian et al., 1999).
3. Anti-HIV Properties
Hept-3-en-2-one derivatives, particularly 1-[(2-hydroxy-ethoxy) methyl]-6-phenylthiothymine (HEPT), exhibit potent and selective inhibition of HIV-1 replication in vitro. These derivatives show effectiveness in various cell cultures and demonstrate a distinct mechanism of action in inhibiting HIV-1 reverse transcriptase, distinguishing them from other retroviral inhibitors (Baba et al., 1989).
4. Quantum Structure-Activity Relationship (QSAR) in Anti-HIV Agents
QSAR studies of HEPT derivatives, including 1-[(2hydroxyethoxy) methyl]-6-(phenylthio)thyio)thymine, correlate their biological activity with independent descriptors. This research is instrumental in understanding drug-receptor interactions and the structural requirements for effective anti-HIV agents (Edache et al., 2016).
5. Anti-Bacterial Agents and β-Lactamase Inhibitors
A series of 6-azabicyclo[3.2.0]hept-2-ene compounds have been synthesized and tested for their antimicrobial potency and β-lactamase inhibition activity. Some of these compounds demonstrate efficacy as β-lactamase inhibitors, highlighting their potential in anti-bacterial applications (Singh & Cooper, 1994).
properties
IUPAC Name |
hept-3-en-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZQADGLDKIPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061510 | |
Record name | 3-Hepten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hept-3-en-2-one | |
CAS RN |
1119-44-4 | |
Record name | 3-Hepten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hepten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hept-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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